2-bromo-10H-acridin-9-one
Overview
Description
“2-bromo-10H-acridin-9-one” is a chemical compound that is part of the acridine family . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Synthesis Analysis
Acridine derivatives have been synthesized using a variety of stunning and exquisite techniques throughout the past few decades . For instance, a novel TADF compound, 3,6-di (10 H -phenoxazin-10-yl)-10-phenylacridin-9 (10 H )-one (3,6-DPXZ-AD), was designed by attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9 (10 H )-one as the acceptor .Molecular Structure Analysis
The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity of 3,6-DPXZ-AD . This structure effectively restricts intramolecular relaxation and produces narrow full widths at half maximum of ∼55 nm .Chemical Reactions Analysis
The phosphorescence of 3,6-DPXZ-AD with unexpected higher energy than its fluorescence is proved to originate from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3 LE) . Due to the multichannel RISC process from the TSCT and 3 LE states to the 1 CT state, a high KRISC of 1.1 × 10^6 s^−1 is realized simultaneously .Scientific Research Applications
NMR Resonance and Tautomerism
- NMR Studies : The 1H and 13C NMR resonances of acridin-9(10H)-ones, including derivatives like 2-bromoacridones, have been assigned using gs-COSY, gs-HMQC, and gs-HMBC experiments. These studies provide insights into the structural characteristics and tautomerism of these compounds (Avellaneda et al., 2002).
Drug-DNA Interaction
- Binding to DNA : N10-alkylated 2-bromoacridones demonstrate strong DNA binding capabilities, as revealed through spectrophotometric titrations and Circular Dichroism (CD) measurements. Molecular dynamics (MD) simulations have investigated structural and dynamic changes in DNA upon binding with these compounds, highlighting their potential in drug-DNA interaction studies (Thimmaiah et al., 2015).
Thermodynamic Properties
- Melting and Volatilization : Research on the melting, volatilization, and crystal lattice enthalpies of various acridin-9(10H)-one derivatives, including 2-bromoacridin-9(10H)-one, has been conducted. These studies are crucial for understanding the thermodynamic behavior of these compounds (Storoniak et al., 2003).
Supramolecular Networks
- Molecular Interactions : The molecular structure of derivatives, such as 10-(2-hydroxyethyl)acridin-9(10H)-one and 10-(2-chloroethyl)acridin-9(10H)-one, has been explored. These studies emphasize the impact of different substituents on intermolecular π-stacking interactions and hydrogen bonding, contributing to the understanding of their supramolecular networks (He et al., 2013).
Synthesis and Chemical Reactions
- Chemical Synthesis : Various methods for synthesizing acridin-9(10H)-ones, including 2-bromoacridin-9(10H)-one, have been reported. These methods involve reactions like Ullmann condensation and alkylation, providing insights into the chemical processes for producing these compounds (Kobayashi et al., 2013).
Photocatalytic Systems
- Photocatalysis : Acridine derivatives, including those related to 2-bromoacridin-9(10H)-one, have been identified as efficient photocatalysts for processes like the reductive dechlorination of pollutants. This underscores their potential in environmental applications (Ishikawa & Fukuzumi, 1990).
Corrosion Inhibition
- Corrosion Inhibition : Studies have shown that halogen-substituted acridines, including 2-bromoacridines, are effective corrosion inhibitors for metals like mild steel. This research has implications for industrial applications, especially in acid mediums (Zhang et al., 2018).
Future Directions
Future research may focus on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . Tuning the peripheral groups on carbazole, even without changing donor distortion, proved to be a practical strategy for enhancing TADF efficiencies while maintaining color purity .
properties
IUPAC Name |
2-bromo-10H-acridin-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFRCJAPAAFCQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331296 | |
Record name | 2-bromo-9(10H)-acridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-10H-acridin-9-one | |
CAS RN |
7497-54-3 | |
Record name | NSC406617 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-9(10H)-acridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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